N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide
Description
N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a thiophene moiety, and an isopropylamino group, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3OS/c1-13(2)19-14-7-9-20(10-8-14)16(21)18-12-17(3,4)15-6-5-11-22-15/h5-6,11,13-14,19H,7-10,12H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEGXYZZAVJIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)C(=O)NCC(C)(C)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using 2-methylthiophene and an appropriate acylating agent.
Attachment of the Isopropylamino Group: The isopropylamino group can be attached through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group on the piperidine ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through a condensation reaction between the piperidine derivative and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Derivatives with different substituents on the piperidine ring.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: The compound’s unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and thiophene moiety may facilitate binding to these targets, while the isopropylamino group could influence the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide
- N-(2-methyl-2-thiophen-2-ylpropyl)-4-(methylamino)piperidine-1-carboxamide
- N-(2-methyl-2-thiophen-2-ylpropyl)-4-(ethylamino)piperidine-1-carboxamide
Uniqueness
Compared to its analogs, this compound may exhibit unique biological activities due to the presence of the isopropylamino group, which can influence its binding affinity and selectivity for specific targets. Additionally, the thiophene moiety may confer distinct electronic properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
